

QC Standards & Performance Guide: Fmoc-Hph(2-Me)-OH

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Fmoc-Hph(2-Me)-OH

Cat. No.: B8178309

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Executive Summary: The Steric Advantage

Fmoc-Hph(2-Me)-OH (Fmoc-2-methyl-L-homophenylalanine, CAS 1260612-11-0) is a specialized non-canonical amino acid used to introduce steric constraints and metabolic stability into peptide therapeutics. Unlike its lower homolog Fmoc-Phe(2-Me)-OH, which suffers from severe steric clash at the coupling center, **Fmoc-Hph(2-Me)-OH** utilizes an ethylene spacer (

) to distance the bulky ortho-methylated phenyl ring from the peptide backbone.

This guide defines the Critical Quality Attributes (CQAs) required for research-grade material and objectively compares its performance against standard alternatives.

Critical Quality Attributes (CQAs) for Research Grade

For reliable Solid Phase Peptide Synthesis (SPPS), "Research Grade" must meet specific metrics to prevent deletion sequences and aggregation.

Specification	Acceptance Criterion	Technical Rationale
Chemical Purity (HPLC)	$\geq 98.0\%$	Non-canonical amino acids often carry trace synthetic byproducts (e.g., des-methyl analogs) that mimic the product. <98% risks difficult-to-separate peptide impurities.
Chiral Purity (e.e.)	$\geq 99.5\%$	The L-isomer is critical. The 2-Me substituent can induce atropisomerism or hinder enzymatic resolution during synthesis.
Water Content (KF)	$\leq 1.0\%$	Excess water hydrolyzes active esters (e.g., HBTU/HATU) during the coupling cycle, lowering yield. [1]
Free Amine Content	$\leq 0.2\%$	Prevents "double insertion" or polymerization during storage. [1]
Solubility	Clear in DMF (0.5 M)	Hydrophobic residues must fully dissolve to ensure stoichiometric coupling. [1]

Comparative Performance Analysis

This section contrasts **Fmoc-Hph(2-Me)-OH** with its structural relatives.

A. Coupling Efficiency & Steric Hindrance

The primary challenge with ortho-substituted aromatics is steric hindrance.[\[1\]](#)

- Fmoc-Phe(2-Me)-OH: The methyl group is in the

-position relative to the carbonyl. This creates massive steric clash with the activating reagent, often requiring double coupling or stronger activators (HATU/HOAt).[1]

- **Fmoc-Hph(2-Me)-OH**: The methyl group is in the

-position (one carbon further away). The extra methylene spacer acts as a "hinge," significantly reducing steric interference at the activation site.[1]

Verdict: **Fmoc-Hph(2-Me)-OH** couples faster and cleaner than Fmoc-Phe(2-Me)-OH but requires longer reaction times than unsubstituted Fmoc-Hph-OH.

B. Metabolic Stability

The ortho-methyl group blocks chymotrypsin-like enzymatic cleavage by preventing the enzyme from accessing the aromatic ring.

- Fmoc-Phe-OH / Fmoc-Hph-OH: Low metabolic stability (rapidly degraded).
- **Fmoc-Hph(2-Me)-OH**: High stability. The combination of the non-natural backbone length (homo) and the steric block (2-Me) creates a "double lock" against proteolysis.

C. Solubility Profile

- Fmoc-Phe-OH: Soluble in DMF, NMP, and DCM.[1]
- **Fmoc-Hph(2-Me)-OH**: Highly hydrophobic. Requires DMF or NMP. Avoid DCM for stock solutions as it may precipitate at high concentrations (0.5 M).[1]

Experimental Validation Protocols

Protocol 1: Chiral HPLC Analysis

To verify the enantiomeric purity (L- vs D-isomer), use a polysaccharide-based chiral stationary phase.[2][3]

- Column: Chiralpak IA or Lux Cellulose-2 (4.6 x 250 mm, 5 μm).[1]
- Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1]
- Flow Rate: 1.0 mL/min.[1][4]

- Detection: UV @ 254 nm.[1][4]
- Expected Result: The D-isomer (impurity) typically elutes before the L-isomer (major peak) on Cellulose-2 columns.
- Pass Criteria: Area % of minor peak < 0.5%.

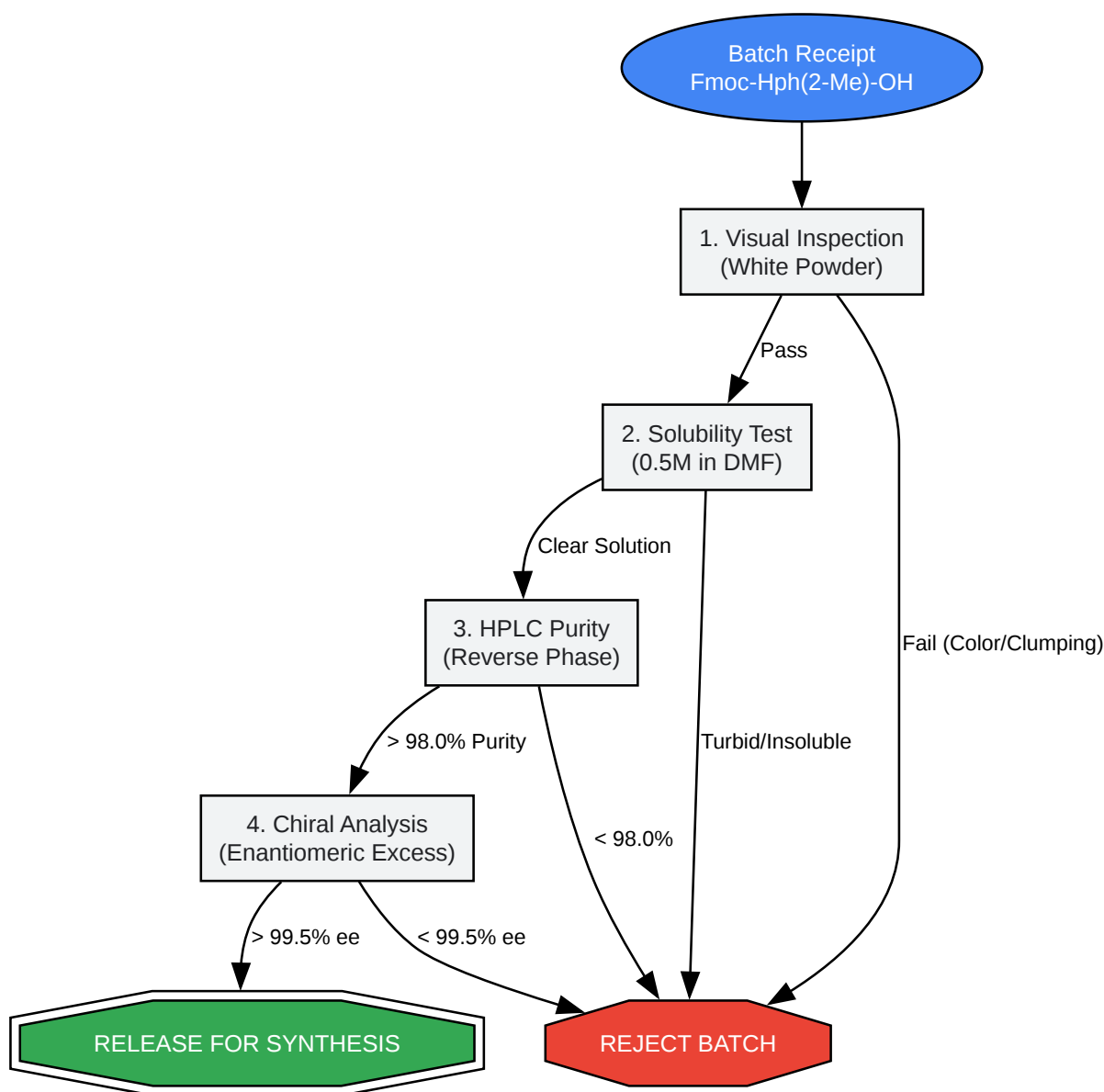
Protocol 2: Dissolution & Visual Inspection

Before loading onto an automated synthesizer:

- Weigh 1.0 mmol of **Fmoc-Hph(2-Me)-OH**.
- Add 2.0 mL of dry DMF (Grade: Amine-free).
- Sonicate for 30 seconds at 25°C.
- Check: Solution must be crystal clear. If hazy, filter through a 0.45 µm PTFE syringe filter to prevent line blockage.[1]

QC Workflow Visualization

The following diagram illustrates the decision logic for accepting a batch of **Fmoc-Hph(2-Me)-OH** for synthesis.



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Caption: Step-by-step Quality Control decision tree ensuring only high-integrity building blocks enter the synthesis pipeline.

Synthesis Optimization Strategy

When using **Fmoc-Hph(2-Me)-OH** in a sequence (e.g., ...-Ala-Hph(2-Me)-Val-...):

- Activation: Use DIC/Oxyma Pure (1:1:1 ratio). This method is superior to HBTU for sterically hindered amino acids as it reduces racemization.

- Coupling Time: Extend standard coupling time from 30 min to 60 min.
- Fmoc Deprotection: Standard 20% Piperidine in DMF is effective.[1] The 2-Me group does not hinder the N-terminal deprotection significantly due to the spacer.

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- To cite this document: BenchChem. [QC Standards & Performance Guide: Fmoc-Hph(2-Me)-OH]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b8178309/docs#qc-standards-performance-guide-fmoc-hph-2-me-oh>]

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